The synthesis of By241 involves several key steps that capitalize on established organic synthesis techniques. Although detailed synthetic pathways are not explicitly outlined in the available literature, compounds of similar structural classes often utilize methods such as:
Technical details regarding specific reagents and conditions used in the synthesis of By241 would require further investigation into proprietary or unpublished methodologies.
The molecular structure of By241 is characterized by a spirooxindole framework, which consists of a fused ring system that includes an oxindole moiety. The key features of the structure include:
By241 participates in various chemical reactions that are essential for its biological activity. Notably:
Technical details regarding the exact reaction mechanisms and intermediates formed during these processes remain an area for further research.
The mechanism of action for By241 primarily involves its ability to induce oxidative stress within cancer cells. This process can be summarized as follows:
Data supporting these mechanisms include experimental results demonstrating dose-dependent effects on various cancer cell lines .
The physical and chemical properties of By241 are crucial for its application in scientific research. While specific values were not provided in the sources reviewed, typical properties to consider include:
Further characterization using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would yield valuable data regarding these properties.
By241 exhibits significant potential for scientific applications, particularly in:
The ongoing exploration of By241's properties may lead to advancements in treatment strategies for various malignancies, highlighting its importance within medicinal chemistry and therapeutic development .
By241 represents a structurally innovative steroidal spirooxindole compound designed to synergize two biologically active pharmacophores. Its core architecture consists of:
The synthesis of By241 (Fig. 1) involves a vinylogous aldol reaction between steroidal dicyanoalkyne 1 (derived from DHEA) and isatin, followed by intramolecular cyclization. This one-pot process achieves high yield (88%) under mild conditions, forming one C–C bond, one C–O bond, and a quaternary carbon center [5]. The spirooxindole motif is evolutionarily conserved in natural products like spirotryprostatin A, known for breast cancer cell inhibition, positioning By241 within a privileged structural class for oncology drug development [8].
Table 1: Structural Components and Functional Roles of By241
Structural Element | Chemical Origin | Biological Function |
---|---|---|
Steroidal backbone | DHEA modification | Enhances cellular uptake; provides metabolic stability |
Spirooxindole scaffold | Isatin cyclization product | Enables hydrogen bonding with protein targets; induces conformational rigidity |
Quaternary carbon center | Cyclization step | Stabilizes 3D orientation; prevents enzymatic degradation |
Steroidal compounds have a longstanding history in cancer therapeutics, exemplified by:
Early steroidal agents primarily targeted hormone-dependent cancers. However, structural hybridization with heterocycles (e.g., pyridine in abiraterone) expanded their scope to target non-hormonal pathways. By241 continues this trajectory by integrating the spirooxindole system—a scaffold prevalent in kinase inhibitors and apoptosis inducers—into a steroidal framework, thereby diversifying its mechanistic potential beyond endocrine modulation [5] [8].
Conventional chemotherapy faces significant challenges:
By241 was engineered to exploit redox vulnerabilities unique to cancer cells. Malignant cells exhibit elevated basal reactive oxygen species (ROS) levels due to metabolic dysregulation, making them susceptible to further oxidative stress. By241 capitalizes on this by:
Preclinical data confirm By241’s superior selectivity: IC~50~ values against gastric (MGC-803: 2.77 μM), liver (SMMC-7721: 4.83 μM), and esophageal (EC9706: 4.68 μM) cancer cells significantly exceed those in normal hepatocytes (L-02: 21.80 μM) and esophageal cells (Het-1A: 20.15 μM). This 5–8-fold selectivity contrasts sharply with 5-FU, which shows minimal differential toxicity (Table 2) [5].
Table 2: Cytotoxicity Profile of By241 vs. 5-Fluorouracil (5-FU) [5]
Cell Line | Tissue Origin | By241 IC50 (μM) | 5-FU IC50 (μM) | Selectivity Index (By241) |
---|---|---|---|---|
MGC-803 | Gastric cancer | 2.77 ± 0.44 | 4.02 ± 0.27 | 7.9 (vs. L-02) |
BGC-803 | Gastric cancer | 1.18 ± 0.71 | 2.23 ± 0.04 | 18.5 (vs. L-02) |
L-02 | Normal liver | 21.80 ± 1.34 | 4.37 ± 0.23 | — |
EC9706 | Esophageal cancer | 4.68 ± 0.67 | 8.96 ± 0.33 | 4.3 (vs. Het-1A) |
Het-1A | Normal esophageal | 20.15 ± 1.50 | Not determined | — |
Mechanisms of Action: ROS-Mediated Anticancer Effects
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: